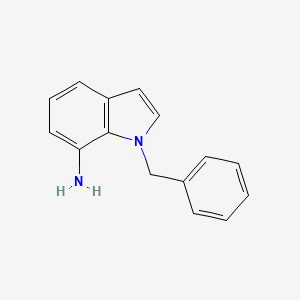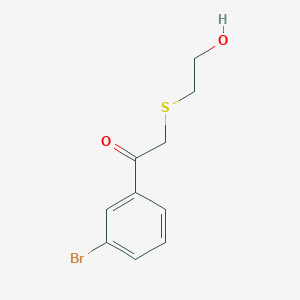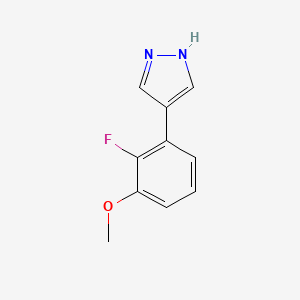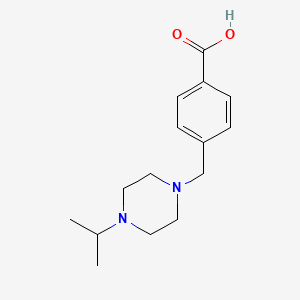
4-((4-Isopropylpiperazin-1-yl)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid is an organic compound that features a benzoic acid moiety linked to a piperazine ring substituted with an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with an isopropyl group. This can be achieved by reacting piperazine with isopropyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Benzoic Acid Moiety: The isopropyl-substituted piperazine is then reacted with 4-(chloromethyl)benzoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
4-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylate salts.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
4-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.
作用機序
The mechanism of action of 4-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors. This interaction can influence various biochemical pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid
- 2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acid
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
4-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the isopropyl group on the piperazine ring can enhance its lipophilicity and receptor binding affinity, making it a valuable scaffold in drug design.
特性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
4-[(4-propan-2-ylpiperazin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)17-9-7-16(8-10-17)11-13-3-5-14(6-4-13)15(18)19/h3-6,12H,7-11H2,1-2H3,(H,18,19) |
InChIキー |
MPAIATSKHQZVQX-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCN(CC1)CC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



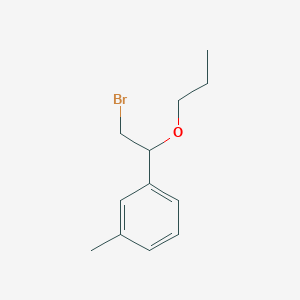
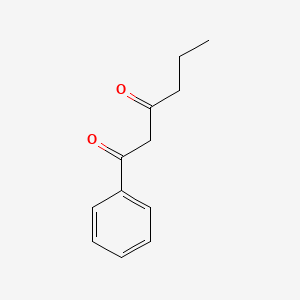
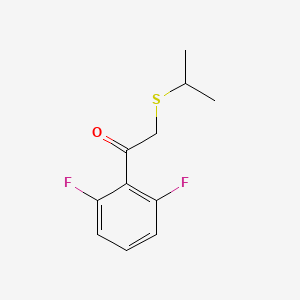
![1-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B13633740.png)
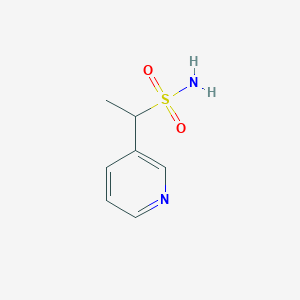
![3-amino-1-[2-(cyclopropyloxy)ethyl]-2(1H)-Pyridinone](/img/structure/B13633759.png)
![(4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane](/img/structure/B13633763.png)
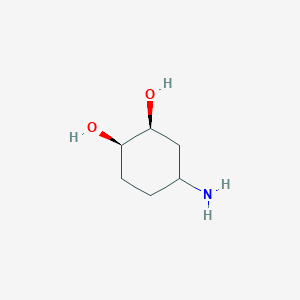
![8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane](/img/structure/B13633783.png)
